Cas no 2188478-18-2 (N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide)

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide structure
2188478-18-2 structure
商品名:N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide
CAS番号:2188478-18-2
MF:C15H17FN2O
メガワット:260.306687116623
CID:5413942
PubChem ID:136544178

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • EN300-26683806
    • AKOS033793505
    • 2188478-18-2
    • Z2193344625
    • N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide
    • インチ: 1S/C15H17FN2O/c1-9-5-11(6-10(2)12(9)16)13(19)18-15(8-17)7-14(15,3)4/h5-6H,7H2,1-4H3,(H,18,19)
    • InChIKey: YMCMBCVAKMZHMF-UHFFFAOYSA-N
    • ほほえんだ: C(NC1(C#N)CC1(C)C)(=O)C1=CC(C)=C(F)C(C)=C1

計算された属性

  • せいみつぶんしりょう: 260.13249133g/mol
  • どういたいしつりょう: 260.13249133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 52.9Ų

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 366.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): 11.71±0.40(Predicted)

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683806-0.05g
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide
2188478-18-2 90%
0.05g
$212.0 2023-09-12

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide 関連文献

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamideに関する追加情報

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide (CAS No. 2188478-18-2): A Comprehensive Overview

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide (CAS No. 2188478-18-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

Chemical Structure and Properties

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide is a complex organic molecule with a molecular formula of C16H17FN2O. The compound features a cyclopropane ring substituted with a cyano group and two methyl groups, which are attached to the nitrogen atom of the amide functional group. The benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 3 and 5 positions. These structural elements contribute to the compound's unique chemical properties and potential biological activities.

The presence of the cyano group and the fluorine atom imparts significant electronic effects on the molecule, influencing its reactivity and stability. The cyclopropane ring, known for its strain energy, adds to the molecule's rigidity and conformational stability. These properties make N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide an interesting candidate for further investigation in medicinal chemistry.

Synthesis Methods

The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide has been reported in several studies. One common approach involves the reaction of 4-fluoro-3,5-dimethylbenzoyl chloride with 1-cyano-2,2-dimethylcyclopropanamine in the presence of a base such as triethylamine. This method typically yields high purity and good yields of the desired product.

An alternative synthetic route involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed coupling reactions have been employed to construct the cyclopropane ring and introduce the cyano group in a highly efficient manner. These methods offer advantages in terms of scalability and environmental sustainability.

Biological Activities

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide has been evaluated for its biological activities in various assays. Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated promising antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent.

In vitro studies have also revealed that N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide can modulate cellular signaling pathways associated with apoptosis and cell cycle regulation. These findings highlight its potential therapeutic applications in treating diseases characterized by aberrant cell proliferation.

Potential Applications

The unique combination of chemical properties and biological activities makes N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide an attractive candidate for further development in pharmaceutical research. Its anti-inflammatory properties suggest potential applications in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The antiproliferative effects observed in cancer cell lines indicate that this compound could be developed as a novel anticancer agent. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models of cancer.

Beyond these primary applications, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide may also find use in other therapeutic areas where modulation of cellular signaling pathways is beneficial. For example, its ability to induce apoptosis could be harnessed for treating neurodegenerative diseases or other conditions characterized by excessive cell death.

Conclusion

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide (CAS No. 2188478-18-2) is a promising compound with a unique chemical structure and diverse biological activities. Its anti-inflammatory and antiproliferative properties make it an attractive candidate for further development in pharmaceutical research. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential therapeutic applications.

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